4-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol
Description
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Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-hydroxybenzenecarbothioyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-21(2)17-7-3-15(4-8-17)19(25)22-11-13-23(14-12-22)20(26)16-5-9-18(24)10-6-16/h3-10,24H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFTDSOMLWQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol is a synthetic derivative that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.5 g/mol. The structure includes a piperazine ring, which is known for its role in enhancing the bioavailability and activity of pharmacological agents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : Studies indicate that derivatives of phenolic compounds exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
In Vitro Studies
In vitro evaluations have demonstrated that the compound exhibits notable biological activities:
- Tyrosinase Inhibition : The compound was tested against tyrosinase from Agaricus bisporus, showing an IC50 value (concentration required to inhibit 50% of enzyme activity) comparable to known inhibitors like kojic acid .
- Cell Viability Assays : MTT assays indicated that the compound does not exhibit cytotoxicity up to concentrations of 25 µM, suggesting a favorable safety profile for further development .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anti-Melanogenic Effects : A study on structurally related compounds demonstrated their efficacy in reducing melanin production in B16F10 melanoma cells, highlighting their potential as skin-whitening agents .
- Antioxidant Properties : Research has shown that compounds with similar structures possess significant antioxidant capabilities, which could be harnessed for therapeutic purposes against oxidative stress-related conditions .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | Tyrosinase IC50 (µM) | Antioxidant Activity | Cytotoxicity (MTT Assay) |
|---|---|---|---|
| 4-Hydroxyphenylpiperazine | 28.9 | Yes | None up to 10 µM |
| Compound A (similar structure) | 3.8 | Yes | None up to 25 µM |
| Kojic Acid | 15.0 | Moderate | Yes at high concentrations |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 4-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the sequential introduction of thiocarbonyl and piperazine moieties. Key strategies include:
- Stepwise Functionalization : Coupling 4-(dimethylamino)benzenecarbothioyl chloride with piperazine under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic cleavage (e.g., TFA) .
- Solvent Optimization : Polar aprotic solvents like DCM or THF enhance reaction homogeneity, while reflux conditions (60–80°C) improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity .
Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and confirm thiocarbonyl (C=S) signals at ~190–200 ppm in 13C spectra .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic/piperazine regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and detects byproducts (e.g., incomplete thiocarbonylation) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and degradation under stress conditions .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Data Triangulation :
- Molecular Docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Adjust force fields (e.g., OPLS3e) to account for thiocarbonyl flexibility .
- In Vitro Assays : Validate computational results with enzyme inhibition assays (e.g., IC50 determination) and cell-based models (e.g., cytotoxicity in HEK293 or HeLa lines) .
- Contradiction Analysis :
- If predicted activity ≠ experimental results, assess solvent effects (DMSO vs. aqueous buffers) or probe metabolic instability via LC-MS/MS to identify degradation products .
Advanced: What experimental approaches can resolve ambiguities in reaction mechanisms during thiocarbonyl group formation?
Methodological Answer:
- Mechanistic Probes :
- Isotopic Labeling : Use 34S-labeled thiophosgene to track sulfur incorporation via MS .
- Kinetic Studies : Monitor reaction progress (e.g., via in situ IR for C=O → C=S conversion) under varying temperatures (25–60°C) to differentiate SN1 vs. SN2 pathways .
- Computational Modeling :
- DFT calculations (Gaussian 16) identify transition states and activation barriers for thiocarbonylation steps .
Basic: How should researchers handle stability challenges during storage and biological testing?
Methodological Answer:
- Storage Conditions :
- Store at –20°C under argon in amber vials to prevent oxidation of thiocarbonyl groups .
- Stability Profiling :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., BHT) if degradation exceeds 5% .
- Biological Assay Buffers :
- Use freshly prepared PBS (pH 7.4) with 0.01% Tween-80 to enhance solubility and minimize aggregation .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- SAR Workflow :
- Core Modifications : Synthesize analogs with variations in the dimethylamino group (e.g., –NMe2 → –NEt2) or phenol substitution (e.g., –OH → –OCH3) .
- Biological Screening : Test analogs against a panel of targets (e.g., GPCRs, kinases) to identify selectivity trends .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity .
- Data Interpretation :
- Cross-validate SAR with crystallography (e.g., protein-ligand co-structures) to confirm binding modes .
Advanced: How can researchers mitigate side reactions during piperazine ring functionalization?
Methodological Answer:
- Reaction Optimization :
- Protecting Groups : Employ Boc or Fmoc groups to block undesired N-alkylation .
- Catalyst Screening : Test Pd(OAc)2 or CuI for Ullmann-type couplings to improve regioselectivity .
- Byproduct Analysis :
- Use LC-MS to identify dimers or over-alkylated products. Adjust stoichiometry (e.g., 1:1.2 molar ratio of piperazine:electrophile) to suppress side reactions .
Basic: What safety protocols are essential for handling thiocarbonyl-containing compounds?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thiophosgene) .
- Waste Disposal : Neutralize acidic/byproduct mixtures with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
